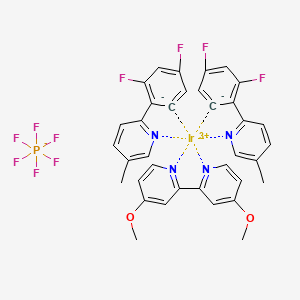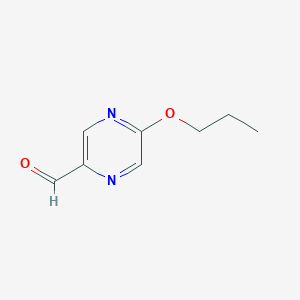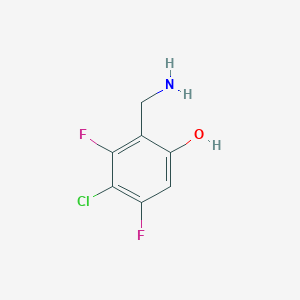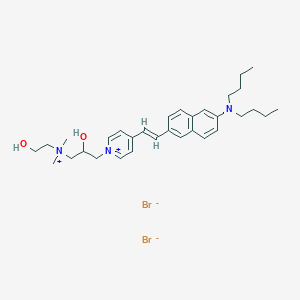
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in various fields, including catalysis, materials science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including the preparation of ligands and the coordination of these ligands to the metal center. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods
Industrial production methods for organometallic compounds often involve large-scale synthesis using automated reactors. These methods must ensure high purity and yield, often requiring rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Organometallic compounds can undergo various types of reactions, including:
Oxidation: The metal center can be oxidized, changing its oxidation state.
Reduction: The metal center can be reduced, often leading to changes in reactivity.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state complex, while substitution could yield a new organometallic compound with different ligands.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as catalysts in various reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biology, organometallic compounds can be used as probes or drugs. For example, some iridium complexes have been studied for their potential anticancer properties.
Medicine
In medicine, these compounds can be used in diagnostic imaging or as therapeutic agents. Their unique properties allow for targeted delivery and specific interactions with biological molecules.
Industry
In industry, organometallic compounds are used in the production of polymers, fine chemicals, and pharmaceuticals. Their catalytic properties make them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action for organometallic compounds often involves coordination to specific molecular targets, such as enzymes or DNA. The metal center can facilitate various chemical transformations, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium(III) acetylacetonate
- Iridium(III) cyclooctadiene
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate lies in its specific ligand structure, which can impart unique reactivity, stability, and biological activity compared to other iridium complexes.
Properties
Molecular Formula |
C36H28F10IrN4O2P |
|---|---|
Molecular Weight |
961.8 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H12N2O2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;3-8H,1-2H3;;/q2*-1;;-1;+3 |
InChI Key |
ZEPMGYGIKOLJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)

![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)

![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)

![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)


